molecular formula C34H23Cl B14683583 5-Chloro-1,2,3,4-tetraphenylnaphthalene CAS No. 34311-83-6

5-Chloro-1,2,3,4-tetraphenylnaphthalene

Cat. No.: B14683583
CAS No.: 34311-83-6
M. Wt: 467.0 g/mol
InChI Key: BFGQFQIEKHYDJL-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon. This compound is structurally characterized by a naphthalene core substituted with four phenyl groups and a chlorine atom. It is a derivative of 1,2,3,4-tetraphenylnaphthalene, which is commonly used in organic synthesis and photochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetraphenylnaphthalene typically involves a multi-step process starting from benzaldehyde derivatives. One common method is the Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone. The reaction is carried out in a solvent such as 1,2-dimethoxyethane, with anthranilic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can introduce other halogens into the molecule, while nitration and sulfonation can add nitro or sulfonyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

5-Chloro-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetraphenylnaphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a photosensitizer in photochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetraphenylnaphthalene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    Hexaphenylbenzene: Contains six phenyl groups attached to a benzene ring, offering different steric and electronic properties.

    Tetraphenylcyclopentadienone: Precursor in the synthesis of 1,2,3,4-tetraphenylnaphthalene, with a different core structure.

Uniqueness

5-Chloro-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on polycyclic aromatic hydrocarbons.

Properties

CAS No.

34311-83-6

Molecular Formula

C34H23Cl

Molecular Weight

467.0 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetraphenylnaphthalene

InChI

InChI=1S/C34H23Cl/c35-29-23-13-22-28-30(24-14-5-1-6-15-24)31(25-16-7-2-8-17-25)32(26-18-9-3-10-19-26)33(34(28)29)27-20-11-4-12-21-27/h1-23H

InChI Key

BFGQFQIEKHYDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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